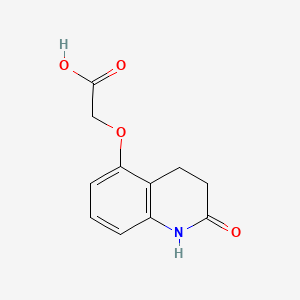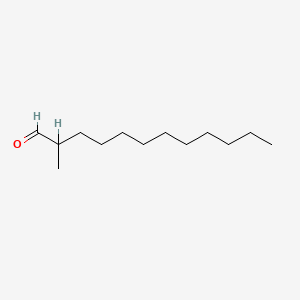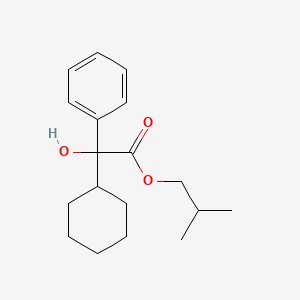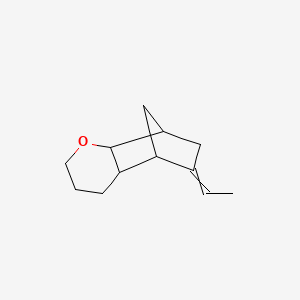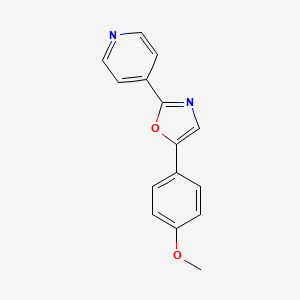
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
Vue d'ensemble
Description
“5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is a chemical compound with the CAS Number: 96753-33-2. It has a molecular weight of 252.27 and its IUPAC name is 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is represented by the linear formula C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” has a molecular weight of 252.27 .Applications De Recherche Scientifique
Electronic Properties and Redox Behavior
Hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes, including compounds with 3-(2'-hydroxyphenyl)-5-(pyridin-2''-yl)-1H-1,2,4-triazole and bis-3,5-(2'-hydroxyphenyl)-1H-1,2,4-triazole ligands, demonstrate how the ligand environment influences the electronic properties and reactivity. These complexes offer pH-sensitive tuning of spectroscopic and electrochemical properties, showcasing their potential in chemical sensors and redox-active materials (Browne et al., 2006).
Molecular Docking and Anticancer Studies
Benzimidazole derivatives bearing 1,2,4-triazole, such as 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been studied for their anti-cancer properties. Tautomeric properties, conformations, and potential interactions with EGFR binding pockets suggest a significant promise in cancer treatment, particularly highlighting compound 4 for its best binding affinity and potential anticancer activity (Karayel, 2021).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has shown excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid media, reaching up to 98% efficiency at low concentrations. Its adsorption on steel surfaces obeys Langmuir’s isotherm, indicating strong chemisorption and potential application in corrosion protection technologies (Bentiss et al., 2009).
Synthesis and Biological Activity
The synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its derivatives highlights their application in inhibiting the growth of Caenorhabditis elegans, suggesting a potential role in agricultural or medical applications where controlling nematode populations is crucial (Yamamuro et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGMAGRTBRFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347294 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole | |
CAS RN |
96753-33-2 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

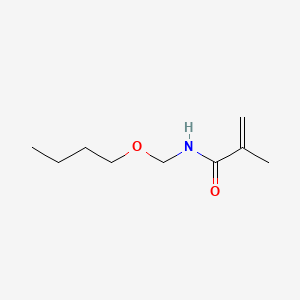
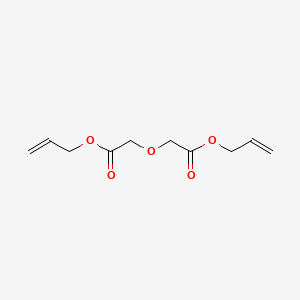
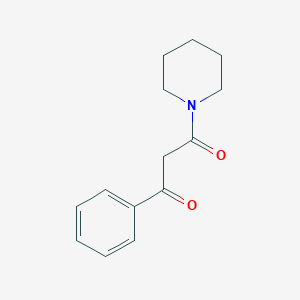
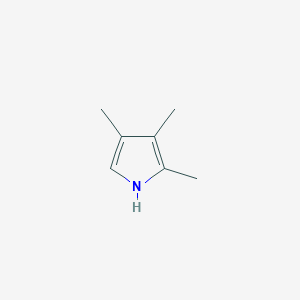
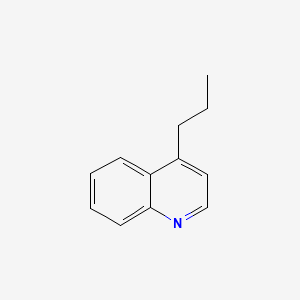
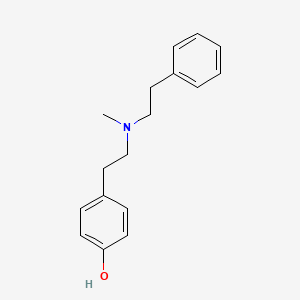



![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)
